molecular formula C17H19NO4 B12603498 Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate CAS No. 878162-62-0

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate

Katalognummer: B12603498
CAS-Nummer: 878162-62-0
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: BRVHWTNXOVRDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate is an organic compound with a complex structure that includes cyano, phenyl, and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-cyano-4-methylidene-2-phenylpentanedioate typically involves the reaction of diethyl malonate with a suitable cyano and phenyl-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where diethyl malonate reacts with cyanoacetic acid derivatives in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 2-cyano-4-methylidene-2-phenylpentanedioate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Eigenschaften

CAS-Nummer

878162-62-0

Molekularformel

C17H19NO4

Molekulargewicht

301.34 g/mol

IUPAC-Name

diethyl 2-cyano-4-methylidene-2-phenylpentanedioate

InChI

InChI=1S/C17H19NO4/c1-4-21-15(19)13(3)11-17(12-18,16(20)22-5-2)14-9-7-6-8-10-14/h6-10H,3-5,11H2,1-2H3

InChI-Schlüssel

BRVHWTNXOVRDHY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C)CC(C#N)(C1=CC=CC=C1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.